molecular formula C8H17NO4 B8363242 t-Butyl 1-hydroxypropan-2-yloxycarbamate

t-Butyl 1-hydroxypropan-2-yloxycarbamate

Cat. No.: B8363242
M. Wt: 191.22 g/mol
InChI Key: CJZDUQPILKHOBS-UHFFFAOYSA-N
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Description

T-Butyl 1-hydroxypropan-2-yloxycarbamate is a useful research compound. Its molecular formula is C8H17NO4 and its molecular weight is 191.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

tert-butyl N-(1-hydroxypropan-2-yloxy)carbamate

InChI

InChI=1S/C8H17NO4/c1-6(5-10)13-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)

InChI Key

CJZDUQPILKHOBS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)ONC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of LiAlH4 (213 mg, 5.62 mmol) in anhydrous THF (8 mL) was added slowly to a solution of ethyl 2-(t-butoxycarbonylaminooxy)propanoate (820 mg, 3.52 mmol) in THF (15 mL) at 0° C. The mixture was stirred at 0° C. for 5 h and then at rt overnight. The solution was quenched with a mixture of Na2SO4 and water, and stirred for an additional 1.5 h. The mixture was filtered and concentrated. The crude was dissolved in EtOAc, washed with water and brine, and then dried over Na2SO4. Solvent was evaporated to afford the title compound as a clear oil (500 mg, 74.4%). 1H-NMR (400 MHz, CDCl3) δ ppm 7.09 (s, 1H), 3.95 (m, 1H), 3.69 (dd, 1H), 3.47 (m, 1H), 1.51 (s, 9H), 1.21 (d, 3H).
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
74.4%

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